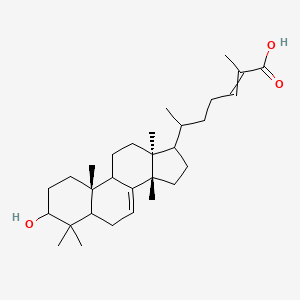
(3beta,13alpha,14beta,17alpha,20S,24Z)-3-Hydroxylanosta-7,24-dien-26-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Masticadienolic acid is a naturally occurring triterpenoid compound primarily found in the resin of the Elemi tree and berries of Schinus terebinthifolius . It is known for its diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities . The compound has a molecular formula of C30H48O3 and a molecular weight of 456.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Masticadienolic acid can be synthesized from masticadienonic acid. One common method involves dissolving masticadienonic acid in methanol and cooling the solution to 0°C. Sodium tetrahydroborate is then added, and the mixture is stirred overnight at room temperature. The reaction mixture is then quenched with cold water, and the product is extracted using diethyl ether. The crude product is purified by column chromatography to yield masticadienolic acid .
Industrial Production Methods: Industrial production of masticadienolic acid typically involves extraction from the resin of the Elemi tree. Methods such as solvent extraction and ultrasonic extraction are commonly used to obtain the compound .
Types of Reactions:
Oxidation: Masticadienolic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced triterpenoid derivatives.
Substitution: Masticadienolic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized triterpenoid derivatives.
Reduction: Reduced triterpenoid derivatives.
Substitution: Substituted triterpenoid compounds.
Scientific Research Applications
Masticadienolic acid has a wide range of scientific research applications:
Mechanism of Action
Masticadienolic acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Masticadienolic acid is unique among triterpenoids due to its specific inhibitory action on secreted phospholipase A2 and its ability to increase nitric oxide production . Similar compounds include:
Masticadienonic acid: A precursor to masticadienolic acid with similar biological activities.
Isomasticadienonic acid: Another triterpenoid with neuroprotective activity.
Tirucallol: A triterpenoid with antidiabetic properties.
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
6-[(10R,13S,14S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,19,21-22,24-25,31H,8-9,12-18H2,1-7H3,(H,32,33)/t19?,21?,22?,24?,25?,28-,29+,30-/m1/s1 |
InChI Key |
UILQHUKSFUOOLH-FKJIIGDPSA-N |
Isomeric SMILES |
CC(CCC=C(C)C(=O)O)C1CC[C@]2([C@]1(CCC3C2=CCC4[C@@]3(CCC(C4(C)C)O)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


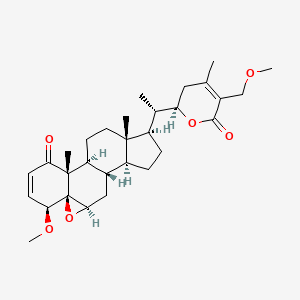
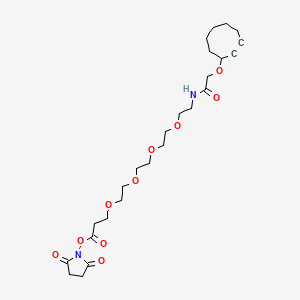
![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)



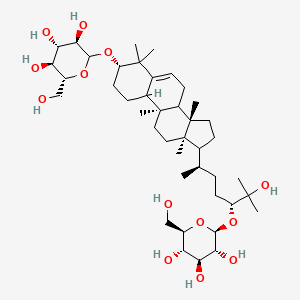
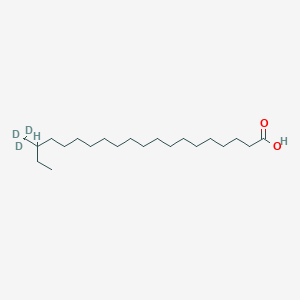
![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)

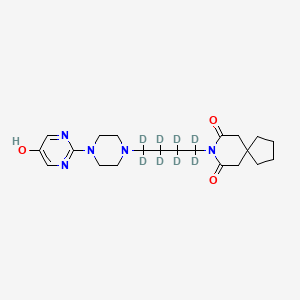
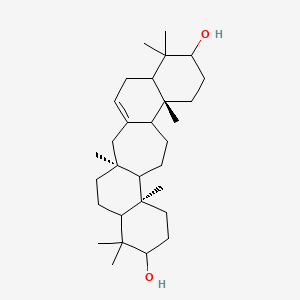
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

